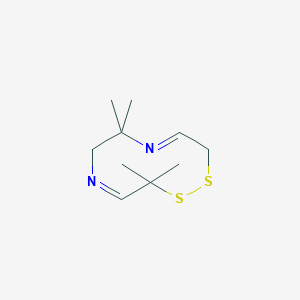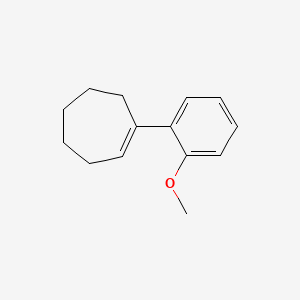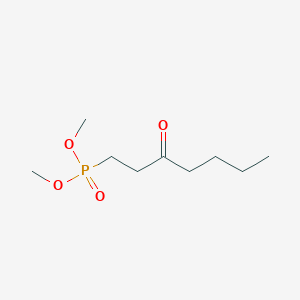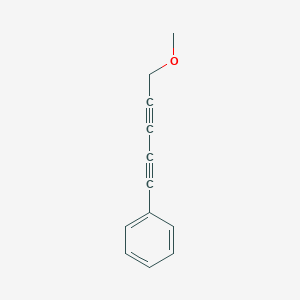![molecular formula C22H30S4 B14363023 1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene CAS No. 96436-33-8](/img/structure/B14363023.png)
1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene is a complex organic compound characterized by the presence of multiple sulfur atoms and benzene rings. This compound is known for its unique chemical structure, which includes disulfide linkages and branched alkyl chains. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene typically involves the reaction of benzyl chloride with sodium disulfide under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor system to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Nitrated or halogenated benzene derivatives.
Applications De Recherche Scientifique
1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying disulfide linkages.
Biology: In the study of protein folding and disulfide bond formation.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene involves the interaction of its disulfide linkages with various molecular targets. These interactions can lead to the formation or disruption of disulfide bonds in proteins, affecting their structure and function. The compound’s unique structure allows it to participate in redox reactions, making it a valuable tool in studying oxidative stress and redox biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Disulfanediylbis(carbonyloxy)]bis(2-methylpropane): Similar in structure but contains carbonyloxy groups instead of benzene rings.
2,2’-Disulfanediylbis(2-methylpropanal): Contains aldehyde groups and is used in different chemical reactions.
Uniqueness
1,1’-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene is unique due to its combination of disulfide linkages and benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in studying disulfide bond formation and redox reactions.
Propriétés
Numéro CAS |
96436-33-8 |
|---|---|
Formule moléculaire |
C22H30S4 |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
[2-[(1-benzylsulfanyl-2-methylpropan-2-yl)disulfanyl]-2-methylpropyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C22H30S4/c1-21(2,17-23-15-19-11-7-5-8-12-19)25-26-22(3,4)18-24-16-20-13-9-6-10-14-20/h5-14H,15-18H2,1-4H3 |
Clé InChI |
SPTGZJNSFDSQQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CSCC1=CC=CC=C1)SSC(C)(C)CSCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)



![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)



![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)


